molecular formula C24H33N7O B14936501 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B14936501
M. Wt: 435.6 g/mol
InChI Key: VVMDHGSYTPQCKZ-UHFFFAOYSA-N
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Description

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a piperidine ring, and a dimethylamino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a halogenated precursor.

    Attachment of the Dimethylamino Group: This step involves the alkylation of the benzimidazole core with a dimethylamino propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3-dimethylamino-1-propyl)amine
  • N,N,N’,N’-Tetramethyldipropylenetriamine
  • 3-(Dimethylamino)-1-propylamine

Uniqueness

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C24H33N7O

Molecular Weight

435.6 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C24H33N7O/c1-17-13-18(2)27-24(26-17)30-11-5-7-19(15-30)23(32)28-20-8-9-22-21(14-20)25-16-31(22)12-6-10-29(3)4/h8-9,13-14,16,19H,5-7,10-12,15H2,1-4H3,(H,28,32)

InChI Key

VVMDHGSYTPQCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)N(C=N4)CCCN(C)C)C

Origin of Product

United States

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